molecular formula C6H5FN4 B12095380 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12095380
M. Wt: 152.13 g/mol
InChI Key: PWNBZALNJPHVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a fluorinated derivative of the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, a fused heterocyclic system recognized in medicinal chemistry for its versatile bioactivity and role as a multimodal pharmacophore . This compound is specifically designed for research applications in drug discovery and chemical biology. The core pyrrolo[2,1-f][1,2,4]triazine structure is a key structural motif in several therapeutic agents and investigational compounds. It serves as a central pharmacophore in FDA-approved kinase inhibitors like avapritinib, used for metastatic gastrointestinal stromal tumor, and is an integral component of the antiviral drug remdesivir . The scaffold is traditionally considered a structural analogue of purine bases, which contributes to its ability to interact with a variety of enzymatic targets . The primary research applications for this compound and its analogues include: • Kinase Inhibition: The pyrrolo[2,1-f][1,2,4]triazine scaffold is established as a key structure in targeted cancer therapy, forming the core of inhibitors for kinases such as VEGFR-2, c-Met, anaplastic lymphoma kinase (ALK), IGF-1R, IR kinase, and pan-Aurora kinases . The incorporation of a fluorine atom at the 6-position is a common medicinal chemistry strategy to modulate properties like potency, selectivity, and metabolic stability. • Antiviral Research: Analogues of this scaffold demonstrate broad-spectrum activity against RNA viruses. Research has shown activity against norovirus, influenza A (H1N1), and other viruses like Ebola and RSV, with some compounds acting as inhibitors of viral polymerases like RNA-dependent RNA polymerase (RdRp) . A recent study in 2023 identified a pyrrolo[2,1-f][1,2,4]triazine derivative with potent activity against influenza A/Puerto Rico/8/34 (H1N1) (IC50 4 µg/mL), suggesting a mechanism involving neuraminidase inhibition . • Neurological Disease Research: Related pyrrolotriazine compounds are investigated for targeting kinases like DYRK1A, which is implicated in the pathology of neurodegenerative diseases including Alzheimer's disease and Down syndrome . The strategic fluorine substitution on this versatile scaffold makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in oncology, virology, and neurology. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5FN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

PWNBZALNJPHVKF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1F)N

Origin of Product

United States

Preparation Methods

Regioselectivity in Fluorination

The 6-position’s electronic environment favors electrophilic substitution, but competing reactions at the 2- and 4-positions necessitate directing groups. Introducing electron-withdrawing groups (e.g., nitro or cyano) at strategic positions enhances fluorine incorporation at C6. For example, pre-functionalizing the pyrrole ring with a nitro group increases 6-fluorination yield by 15%.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO enhance fluoride ion solubility, critical for SNAr reactions. Elevated temperatures (120–150°C) accelerate kinetics but risk decomposition. Optimized protocols balance reaction time (4–8 hours) with thermal stability.

Catalyst Selection

Palladium catalysts ([Pd(PPh₃)₄], Pd(OAc)₂) improve fluorination efficiency but require inert atmospheres. Recent studies suggest copper(I) iodide (CuI) as a cost-effective alternative, achieving comparable yields (70%) under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, chloramine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₅FN₄
  • Molecular Weight : 152.13 g/mol
  • CAS Number : 159326-68-8

The presence of the fluorine atom at the 6-position enhances the compound's reactivity and biological activity. The compound can undergo nucleophilic substitution reactions and cyclization processes, making it versatile in synthetic chemistry.

Medicinal Chemistry

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has garnered attention for its role in drug development:

  • Antiviral Properties : It is a key component in synthesizing antiviral drugs like remdesivir, which is used to treat COVID-19 by inhibiting RNA-dependent RNA polymerase .
  • Cancer Therapy : The compound serves as a scaffold for developing kinase inhibitors targeting cancer pathways. It has been identified as an inhibitor of enzymes such as tankyrase and phosphoinositide 3-kinase (PI3K), which are implicated in cancer progression .

Chemical Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows chemists to develop novel compounds with potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibit potent antiviral activity against various viruses by disrupting their replication mechanisms. The findings indicate that modifications to the compound's structure can enhance its efficacy against specific viral targets.

Case Study 2: Cancer Treatment

Research focused on the development of kinase inhibitors derived from this compound showed promising results in preclinical models. These inhibitors demonstrated significant antiproliferative effects on cancer cell lines by selectively targeting signaling pathways essential for tumor growth.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of pyrrolo[2,1-f][1,2,4]triazin-4-amine, highlighting substituent effects on reactivity, biological activity, and applications:

Compound Substituent(s) Key Properties Applications References
Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Parent) None - MW: 134.14 g/mol
- LogP: 0.89
- PSA: 56.21 Ų
- Purity: >98%
- Safety: May cause skin sensitization
Intermediate for Remdesivir synthesis; antiviral activity
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Br at position 7 - Enhanced reactivity in cross-coupling reactions
- Scalable via continuous flow synthesis
Nucleobase unit in Remdesivir; precursor for cyanation and functionalization
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine I at position 7 - Used in ribonolactone coupling
- Higher leaving group ability vs. Br
Synthesis of C-nucleosides and prodrugs
7-(3-Piperazin-1-ylphenyl) derivative Piperazine-phenyl at position 7 - High PI3Kδ inhibition (IC₅₀ < 10 nM) Treatment of autoimmune diseases (e.g., rheumatoid arthritis)
Xylo-C-nucleoside analog Xylose moiety at position 1' - Antiproliferative activity
- Improved metabolic stability vs. N-nucleosides
Cancer research; inhibition of human cancer cell proliferation
N-(4-Methylsulfonylphenyl) derivative Sulfonylphenyl at N4 - Brain-penetrant PI5P4Kγ inhibitor
- Moderate LogP (1.5–2.0)
Neurodegenerative disease research

Key Insights from Comparisons :

Substituent Position and Reactivity: Halogens (Br, I) at position 7 enhance reactivity in cross-coupling reactions, critical for antiviral drug synthesis . Piperazine-phenyl substituents at position 7 improve target selectivity (e.g., PI3Kδ inhibition) due to hydrophobic and hydrogen-bonding interactions .

Biological Activity :

  • The parent compound’s antiviral utility stems from its ability to mimic natural nucleobases, disrupting viral replication . Fluorination at position 6 could enhance metabolic stability and bioavailability, a trend observed in other fluorinated pharmaceuticals.
  • Substituted derivatives (e.g., 7-phenylpiperazine) demonstrate therapeutic versatility, targeting kinases (PI3Kδ) or proliferative pathways .

Synthetic Accessibility :

  • Continuous flow methods enable scalable production of 7-bromo derivatives (>80% yield) , whereas batch synthesis of the parent compound requires multistep routes (7 steps) . Fluorination would likely necessitate specialized reagents (e.g., Selectfluor®) or catalysts.

Physicochemical Properties: The parent compound’s moderate LogP (0.89) and polar surface area (56.21 Ų) suggest balanced permeability and solubility.

Biological Activity

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H5FN4C_6H_5FN_4 and a molecular weight of 152.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

  • CAS Number : 2169576-68-3
  • Molecular Formula : C6H5FN4C_6H_5FN_4
  • Molecular Weight : 152.13 g/mol
  • Purity : Minimum 97% .

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain fluorinated triazine derivatives can inhibit the proliferation of breast, colon, and lung cancer cells .

Case Study: Antiproliferative Activity

A notable study evaluated the antiproliferative effects of synthesized fluorinated triazines. The highest activity was reported for a derivative containing a pyridine moiety, which demonstrated remarkable inhibition against cancer cell lines without affecting dihydrofolate reductase (DHFR), suggesting alternative mechanisms of action .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression such as DNA topoisomerase IIα and various kinases .
  • Receptor Binding : There is evidence that these compounds can interact with central nervous system (CNS) receptors like serotonin and histamine receptors, indicating potential applications in treating neurological disorders .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Cells/EnzymesReference
This compoundAntiproliferativeBreast, Colon, Lung Cancer Cells
Fluorinated Triazine DerivativeEnzyme InhibitionDNA Topoisomerase IIα
Pyridine-containing TriazineCNS Receptor BindingSerotonin 5-HT6 Receptor

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like hydrazides and guanidines. The introduction of fluorine atoms is crucial for enhancing biological activity and selectivity towards specific targets .

Synthesis Example

A common synthetic route includes:

  • Formation of the pyrrole structure.
  • Introduction of fluorine through halogenation.
  • Cyclocondensation to form the triazine ring system.

Q & A

Q. What are the standard synthetic routes for Pyrrolo[2,1-f][1,2,4]triazin-4-amine, and how are intermediates purified?

Methodological Answer: Batch synthesis is a common approach, involving multi-step reactions with intermediates like 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. Key steps include cyclization and halogenation, followed by purification via column chromatography or recrystallization. Purity is confirmed using HPLC (≥97%) and 1H^1H NMR to validate structural integrity .

Q. How can researchers characterize the purity and structural identity of Pyrrolo[2,1-f][1,2,4]triazin-4-amine?

Methodological Answer: Combine analytical techniques:

  • HPLC : Assess purity (≥97% in commercial samples) .
  • 1H^1H NMR : Confirm hydrogen environments match the expected structure .
  • Mass spectrometry : Verify molecular weight (134.14 g/mol) and isotopic patterns . Discrepancies in reported molecular weights (e.g., 134.139 vs. 134.14) require cross-validation using high-resolution mass spectrometry (HRMS) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 0–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Monitor for discoloration or precipitate formation, which indicate decomposition. Safety protocols from handling guidelines should be followed, including PPE and fume hood use .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

Methodological Answer: Implement reaction path search algorithms (e.g., quantum chemical calculations) to predict intermediates and transition states. For example, ICReDD’s approach integrates computational modeling with experimental data to narrow reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation. This method accelerates the development of halogenated derivatives (e.g., 7-bromo or 6-fluoro analogs) .

Q. How can contradictory physicochemical data (e.g., density, purity) be resolved in academic studies?

Methodological Answer:

  • Density discrepancies (1.5 g/cm³ in one study vs. unverified elsewhere): Replicate measurements using gas pycnometry or X-ray crystallography-derived lattice parameters.
  • Purity variations (95% vs. 98%): Compare batch-specific certificates of analysis (CoA) and validate via independent HPLC protocols with standardized reference materials .
  • LogP differences : Use shake-flask or chromatographic methods (e.g., reverse-phase HPLC) under controlled pH and temperature .

Q. What strategies are employed to study the structure-activity relationship (SAR) of Pyrrolo[2,1-f][1,2,4]triazin-4-amine in pharmaceutical applications?

Methodological Answer:

  • Functionalization : Introduce substituents (e.g., fluorine at position 6) to modulate electronic effects and binding affinity. For example, crystalline forms of related compounds (e.g., (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) are synthesized and tested for solubility and bioactivity .
  • Biological assays : Use kinase inhibition assays or cell-based models to correlate structural modifications (e.g., bromination at position 7) with potency .

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